molecular formula C5H6N2 B1526749 2-Aminopyridine-d6 CAS No. 203784-57-0

2-Aminopyridine-d6

Cat. No. B1526749
M. Wt: 100.15 g/mol
InChI Key: ICSNLGPSRYBMBD-UDDMDDBKSA-N
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Description

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .


Synthesis Analysis

2-Aminopyridine is used as an intermediate for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . An efficient and green procedure for the synthesis of 2-aminopyridines derivatives has been developed using different surfactant-containing mesoporous catalysts .


Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety. Its simple design can be used to produce single products with minimum side reactions .


Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .


Physical And Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor. It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F .

Scientific Research Applications

Synthesis and Pharmacophores

2-Aminopyridine is recognized for its role in synthesizing diverse biological molecules. It's a simple, low molecular weight moiety used by pharmaceutical companies to create pharmacophores against various biological targets. Its simplicity allows for the production of single products with minimal side reactions, making it ideal for identifying toxicity-causing metabolites in drug discovery programs (Rao & Chanda, 2021).

Bioactivity Properties

Studies have explored 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes, examining their synthesis, structure, and enzyme inhibition effects. These complexes have shown promising inhibitory effects on metabolic enzymes like α-glycosidase and aldose reductase, highlighting their potential in medicinal chemistry (Erdemir et al., 2019).

Electrocatalysis

2-Aminopyridine derivatives have been studied for their role in electrocatalysis, specifically in hydrogen evolution. A cobalt complex with 2-aminopyridine showed varied catalytic processes depending on acid strength and applied potential, indicating its potential in developing catalysts for hydrogen production (Queyriaux et al., 2019).

Molecular Recognition

The use of 2-aminopyridines in molecular recognition processes, especially in the presence of carboxylic acids, has been explored. Studies on 2-phosphorylamidopyridine (a derivative of 2-aminopyridine) show its efficacy in developing sensing materials and organic species for molecular recognition (Gallegos et al., 2019).

Anticancer Activity

Research on 2-aminopyridine derivatives like 2-((2-aminopyridin-3-yl) methylene) hydrazinecarbothioamide and their anticancer activity against various human carcinoma cell lines has revealed promising results. This indicates the potential of these compounds in cancer treatment and drug development (Srishailam et al., 2021).

Coordination Chemistry

2-Aminopyridines have significant importance in coordination chemistry, serving as alternatives to cyclopentadienyl ligands. Their modifiable steric and electronic effects allow for control over metal-to-ligand stoichiometry and properties of metal complexes, contributing to the development of new catalysts and materials (Noor, 2021).

Safety And Hazards

2-Aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . The NIOSH REL TWA is 0.5 ppm (2 mg/m3) and the OSHA PEL TWA is 0.5 ppm (2 mg/m3) .

Future Directions

2-Aminopyridine is a significant synthetic synthon with unique dual nucleophilic structure. It has been used in the synthesis of diverse biological molecules and has potential applications in drug discovery . New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

properties

IUPAC Name

N,N,3,4,5,6-hexadeuteriopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNLGPSRYBMBD-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyridine-d6

CAS RN

203784-57-0
Record name 2-Aminopyridine-d6 naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Yuan, N Hashii, N Kawasaki, S Itoh… - … of chromatography A, 2005 - Elsevier
We have previously demonstrated that liquid chromatography/mass spectrometry equipped with a graphitized carbon column (GCC-LC/MS) is useful for the structural analysis of …
Number of citations: 123 www.sciencedirect.com
MA Ismail, DW Boykin - … : The Official Journal of the International …, 2006 - Wiley Online Library
… Compound 9 was obtained in four steps starting with bromination of the commercially available 2-aminopyridine-d6 with N-bromosuccinimide in DMF solution to give 5-bromo-2-…
F Coomer - 2006 - pureportal.strath.ac.uk
There is a need to design and synthesise magnetic materials that can be used as models to test our understanding of fundamental magnetic phenomena. Particularly important areas of …
Number of citations: 2 pureportal.strath.ac.uk
MA Ismail, WM El-Sayed, S Shaaban… - Current Organic …, 2019 - ingentaconnect.com
… Compound 135 was prepared multi-steps starting with bromination of 2-aminopyridine-d6 with NBS to yield 5-bromo-2aminopyridine-d3, followed by diazotization/bromination 5-bromo- …
Number of citations: 7 www.ingentaconnect.com
K Sano, Y Miyamoto, N Kawasaki, N Hashii… - Journal of Biological …, 2010 - ASBMB
The extracellular matrix (ECM) molecules play important roles in many biological and pathological processes. During tissue remodeling, the ECM molecules that are glycosylated are …
Number of citations: 22 www.jbc.org

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